Enhanced Acidity and Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Analog
A defining feature of 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is its free, ionizable N-H group, which acts as a hydrogen-bond donor. This capacity is completely abolished in the 1,3-dimethyl analog (CAS 185011-09-0). This is quantitatively underscored by predicted pKa values: the target compound has a pKa of 9.07, reflecting a weakly acidic proton, while the N,N-dimethyl analog registers a pKa of -1.60, characteristic of a non-ionizable, non-donor system . For procurement, selecting the target compound is non-negotiable for any SAR study requiring a hydrogen-bond donor at this vector.
| Evidence Dimension | Hydrogen-bond donor capacity (indicated by ionizable N-H) |
|---|---|
| Target Compound Data | pKa = 9.07±0.70 (Predicted) |
| Comparator Or Baseline | 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-09-0); pKa = -1.60±0.40 (Predicted) |
| Quantified Difference | ΔpKa ≈ 10.67 units, signifying the target compound has an ionizable proton. |
| Conditions | In silico prediction (ACD/Labs or similar software) as reported on ChemicalBook. |
Why This Matters
This property is decisive for medicinal chemists designing molecules where a hydrogen-bond interaction with a biological target is required; purchasing the dimethyl analog would eliminate this interaction.
